molecular formula C15H19N3S B5745474 2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE

Cat. No.: B5745474
M. Wt: 273.4 g/mol
InChI Key: AIXMVRYALUKSMI-GZTJUZNOSA-N
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Description

2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolidine ring, a cycloheptathiophene core, and a cyanide group. The presence of these functional groups makes it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane with formaldehyde under acidic conditions.

    Construction of the Cycloheptathiophene Core: This step involves the cyclization of a suitable precursor, such as 1,6-heptadiene, with sulfur and a catalyst like aluminum chloride.

    Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyanide group, where nucleophiles like amines or thiols replace the cyanide group to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE makes it unique compared to its analogs

Properties

IUPAC Name

2-[(E)-pyrrolidin-1-ylmethylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c16-10-13-12-6-2-1-3-7-14(12)19-15(13)17-11-18-8-4-5-9-18/h11H,1-9H2/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXMVRYALUKSMI-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)N=CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)/N=C/N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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